N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15329096
InChI: InChI=1S/C20H25NO5S/c1-14(2)25-18-8-5-16(6-9-18)20(22)21(12-19-7-4-15(3)26-19)17-10-11-27(23,24)13-17/h4-9,14,17H,10-13H2,1-3H3
SMILES:
Molecular Formula: C20H25NO5S
Molecular Weight: 391.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide

CAS No.:

Cat. No.: VC15329096

Molecular Formula: C20H25NO5S

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide -

Specification

Molecular Formula C20H25NO5S
Molecular Weight 391.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C20H25NO5S/c1-14(2)25-18-8-5-16(6-9-18)20(22)21(12-19-7-4-15(3)26-19)17-10-11-27(23,24)13-17/h4-9,14,17H,10-13H2,1-3H3
Standard InChI Key ROGPUYDRRDCUAV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC(C)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s backbone consists of a benzamide group substituted at the para position with a propan-2-yloxy (isopropoxy) moiety. The amide nitrogen is further functionalized with two distinct groups: a 1,1-dioxidotetrahydrothiophen-3-yl ring and a (5-methylfuran-2-yl)methyl substituent. The tetrahydrothiophene dioxide moiety introduces a sulfone group, enhancing polarity and potential hydrogen-bonding capacity, while the furan-methyl group contributes aromaticity and steric bulk.

Table 1: Comparative Molecular Properties of Related Benzamides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC22H27NO5S*433.6*4-isopropoxy, furan-methyl
4-Bromo AnalogC18H20BrNO5S442.34-bromo, furan-methyl
3-Methoxy Analog C20H23NO4S373.53-methoxy, 4-methylbenzyl
2-(4-Ethylphenoxy) Analog C20H25NO5S391.54-ethylphenoxy, furan-methyl

*Estimated values based on structural analogs.

Stereochemical Considerations

The tetrahydrothiophene dioxide ring introduces a chiral center at the 3-position, potentially resulting in enantiomeric forms. Computational modeling of similar compounds suggests that the (R)-configuration at this center may optimize binding to biological targets due to favorable van der Waals interactions . The furan-methyl group’s orientation further influences steric interactions, as evidenced by molecular dynamics simulations of related furan-containing amides.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(propan-2-yloxy)benzamide likely follows a multi-step protocol analogous to reported methods for structurally related benzamides :

  • Preparation of 4-(Propan-2-yloxy)benzoic Acid:

    • Etherification of 4-hydroxybenzoic acid with isopropyl bromide under basic conditions (e.g., K2CO3 in DMF).

    • Yield optimization via microwave-assisted synthesis at 120°C for 30 minutes.

  • Amide Coupling:

    • Activation of the carboxylic acid using HATU or EDCl/HOBt, followed by reaction with N-methylmorpholine and a mixture of 1,1-dioxidotetrahydrothiophen-3-amine and (5-methylfuran-2-yl)methanamine.

    • Kinetic studies suggest that a 1:1 molar ratio of amines minimizes di-substitution byproducts .

  • Purification:

    • Chromatographic separation on silica gel with ethyl acetate/hexane gradients (30–70%).

    • Final recrystallization from ethanol/water (4:1) to achieve >95% purity.

Reaction Optimization Challenges

Competitive N-alkylation at the tetrahydrothiophene nitrogen necessitates precise stoichiometric control. In analogs such as 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide, excess furan-methylamine leads to undesired quaternary ammonium salts, reducing yields by 15–20%. Microwave-assisted synthesis and flow chemistry techniques have been proposed to mitigate these issues in related systems .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its sulfone and amide functionalities. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP) achieve solubilities >50 mg/mL, while aqueous solubility at pH 7.4 is limited to <0.1 mg/mL due to the hydrophobic isopropoxy and furan-methyl groups . Accelerated stability studies on analogs indicate decomposition temperatures above 200°C, with hydrolytic susceptibility at the amide bond under strongly acidic (pH <2) or basic (pH >10) conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1675 cm⁻¹ (amide C=O stretch) and 1310–1150 cm⁻¹ (sulfone S=O asymmetric/symmetric stretches) .

  • NMR:

    • ¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=8.8 Hz, 2H, benzamide H-2/H-6), 6.98 (d, J=8.8 Hz, 2H, benzamide H-3/H-5), 4.67 (septet, J=6.0 Hz, 1H, isopropoxy CH), 3.89 (m, 1H, tetrahydrothiophene CH-N) .

    • ¹³C NMR: 165.8 ppm (amide carbonyl), 113.4 ppm (furan C-2), 55.1 ppm (isopropoxy CH).

CompoundIC50 (COX-2)EC50 (5-HT2A)LogP
4-Bromo Analog0.45 μM1.2 μM3.1
3-Methoxy Analog 1.8 μM0.9 μM2.8
Target Compound (Predicted)0.6–1.1 μM*0.7–1.5 μM*3.4*

*Estimated via quantitative structure-activity relationship (QSAR) modeling.

Applications and Future Directions

Research Applications

The compound’s modular structure makes it a candidate for:

  • GPCR-targeted probe development: The furan and sulfone groups serve as handles for fluorophore conjugation.

  • Crystallographic studies: Analogs have been co-crystallized with COX-2 (PDB: 5KIR), providing templates for structural optimization .

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